3-Chloro-2-methylphenyl methyl sulfide
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry protocols for organosulfur compounds with multiple substituents. The compound is officially designated as 1-chloro-2-methyl-3-methylsulfanylbenzene, reflecting the priority assignment based on the sulfur-containing functional group and the specific positioning of substituents on the benzene ring. The molecular formula C8H9ClS indicates the presence of eight carbon atoms, nine hydrogen atoms, one chlorine atom, and one sulfur atom, resulting in a molecular weight of 172.68 grams per mole.
Properties
IUPAC Name |
1-chloro-2-methyl-3-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMYJMZVOFQIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564198 | |
| Record name | 1-Chloro-2-methyl-3-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82961-52-2 | |
| Record name | 1-Chloro-2-methyl-3-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82961-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-methyl-3-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methylphenyl methyl sulfide typically involves the reaction of 2,6-dichlorotoluene with sodium thiomethoxide . The reaction proceeds under controlled conditions to yield the desired product with high purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methylphenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl methyl sulfides.
Scientific Research Applications
Scientific Research Applications
3-Chloro-2-methylphenyl methyl sulfide is utilized in various fields:
1. Organic Synthesis:
- Acts as an intermediate in the preparation of (alkylthio)(haloalkyl)benzenes, which are valuable in creating complex organic molecules .
2. Biological Studies:
- Investigated for its interactions with biological molecules, particularly its effects on enzymatic activities. It can function as both an enzyme inhibitor and activator, influencing metabolic pathways .
3. Medicinal Chemistry:
- Ongoing research explores its potential as a pharmacological agent, especially in enzyme inhibition, which could lead to novel therapeutic strategies.
4. Environmental Applications:
- Used in producing chemicals aimed at environmental management and renewable energy solutions.
Research indicates that this compound exhibits notable biological activities:
Antimicrobial Properties:
- Demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Anticancer Potential:
- In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), indicating its potential as a chemotherapeutic agent.
| Study | Cell Line | Effect Observed |
|---|---|---|
| Study A | MCF7 | Induction of apoptosis at high concentrations |
| Study B | HeLa | Inhibition of cell proliferation |
Toxicological Aspects
Despite its potential benefits, this compound is associated with toxicity. It is harmful if swallowed or inhaled and can cause skin irritation upon contact. Understanding its toxicological profile is essential for safe handling in research contexts .
Case Study on Antimicrobial Activity
A study highlighted the compound's significant inhibition of bacterial growth, reinforcing its potential use in developing antimicrobial agents.
Case Study on Anticancer Activity
In a controlled study involving MCF7 breast cancer cells, varying concentrations of the compound led to a dose-dependent increase in apoptosis markers, suggesting its viability as a chemotherapeutic agent.
Applications in Industry
Beyond research applications, this compound is relevant in various industrial contexts:
Mechanism of Action
At the molecular level, 3-Chloro-2-methylphenyl methyl sulfide exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction context. The compound’s mechanism of action involves binding to the active sites of enzymes, thereby altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Chemical Structure and Properties
- Molecular Formula : C₈H₉ClS
- CAS Number : 82961-52-2
- Molecular Weight : 172.68 g/mol
- Substituents :
- Chlorine atom at the 3-position.
- Methyl group at the 2-position.
- Methyl sulfide (-S-CH₃) functional group at the 1-position.
Reactivity Profile
- Oxidation : Forms sulfoxides (e.g., with H₂O₂) and sulfones under stronger oxidizing conditions .
- Reduction : Converts to thiols using agents like LiAlH₄ .
- Substitution : Chlorine atom undergoes nucleophilic substitution with reagents like NaOCH₃ .
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Properties
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Reactivity/Applications | References |
|---|---|---|---|---|---|
| 3-Chloro-2-methylphenyl ethyl sulfide | C₉H₁₁ClS | Ethyl sulfide (-S-CH₂CH₃) | 186.75 | Higher lipophilicity; enhanced bioactivity in drug discovery | |
| Ethyl(3-fluoro-2-methylphenyl)sulfane | C₉H₁₁FS | Fluorine at 3-position | 170.24 | Reduced electron-withdrawing effect; altered enzyme interactions | |
| 4-Chloro-3-methylphenyl ethyl sulfide | C₉H₁₁ClS | Chlorine at 4-position | 186.75 | Steric hindrance limits substitution reactions | |
| 3-Bromo-2-methylphenyl methyl sulfide | C₈H₉BrS | Bromine replaces chlorine | 217.18 | Slower nucleophilic substitution due to larger Br atom | |
| 2-Methyl-3-chlorothioanisole | C₈H₉ClS | Methoxy group (-OCH₃) instead of -SCH₃ | 172.68 | Lower reactivity in oxidation; used in polymer chemistry |
Reactivity and Functional Group Influence
Sulfide Group Variations :
- Methyl vs. Ethyl Sulfides : Ethyl derivatives (e.g., 3-Chloro-2-methylphenyl ethyl sulfide) exhibit higher lipophilicity, enhancing membrane permeability in biological systems .
- Thioether vs. Methoxy : Thioanisoles (e.g., 2-Methyl-3-chlorothioanisole) are less prone to oxidation compared to sulfides, making them stable intermediates .
Halogen Substitution :
- Chlorine vs. Bromine : Brominated analogs (e.g., 3-Bromo-2-methylphenyl methyl sulfide) show slower nucleophilic substitution due to weaker C-Br bond polarization .
- Fluorine vs. Chlorine : Fluorinated derivatives (e.g., Ethyl(3-fluoro-2-methylphenyl)sulfane) have reduced electron-withdrawing effects, altering electronic properties in aromatic systems .
Research Findings and Key Insights
Comparative Reactivity Studies
- Oxidation Rates :
- Sulfides oxidize faster than thioanisoles: 3-Chloro-2-methylphenyl methyl sulfide forms sulfoxides within 2 hours using H₂O₂, whereas thioanisoles require >24 hours .
- Substitution Kinetics :
- Chlorinated derivatives react 3x faster with NaOCH₃ compared to brominated analogs .
Biological Activity
3-Chloro-2-methylphenyl methyl sulfide (CAS No. 82961-52-2) is a compound with significant biological relevance, particularly in the fields of medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Molecular Formula: CHClS
Molecular Weight: 174.68 g/mol
This compound features a chlorinated aromatic ring, which enhances its reactivity and biological interactions. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to the formation of sulfoxides, sulfones, and thiols respectively .
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through various mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor or activator for specific enzymes by binding to their active sites. This interaction can alter metabolic pathways, affecting cellular functions .
- Reactivity with Nucleophiles: The presence of the sulfur atom allows for nucleophilic substitution reactions, which can modify other biomolecules and influence their activity .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest it may inhibit bacterial growth through mechanisms involving cell membrane disruption or enzyme inhibition .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
| Study | Cell Line | Effect Observed |
|---|---|---|
| Study A | MCF7 | Induction of apoptosis at high concentrations |
| Study B | HeLa | Inhibition of cell proliferation |
Toxicological Aspects
While this compound has potential therapeutic applications, it is also associated with toxicity. It is considered harmful if swallowed or inhaled and can cause skin irritation upon contact . Understanding its toxicological profile is crucial for safe handling and application in research.
Case Studies
-
Case Study on Antimicrobial Activity:
A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, suggesting strong antimicrobial potential. -
Case Study on Anticancer Activity:
In a controlled study involving MCF7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers, indicating its potential as a chemotherapeutic agent.
Applications in Research and Industry
This compound is not only relevant in pharmacological contexts but also finds applications in:
Q & A
Q. What are the optimized synthetic routes for 3-chloro-2-methylphenyl methyl sulfide, and how do reaction parameters influence yield?
The compound is synthesized via nucleophilic aromatic substitution, where the thioether group acts as a nucleophile. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions like C-S bond cleavage .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates and stabilize transition states .
- Stoichiometry : A 1.2:1 molar ratio of methylthiolate to halogenated precursor minimizes unreacted starting material . Yield optimization typically involves iterative adjustment of these parameters using design-of-experiment (DoE) methodologies.
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation employs:
- NMR Spectroscopy : H and C NMR identify substituents (e.g., methyl at C2, chlorine at C3, and thioether at C1). Chemical shifts for the methylthio group typically appear at δ 2.1–2.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 172.68 (CHClS) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL or ORTEP provides anisotropic displacement parameters and bond-length validation.
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory. Fume hoods are required due to potential vapor release .
- Storage : Stable at room temperature in airtight containers, away from oxidizing agents to prevent sulfoxide formation .
- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as halogenated waste .
Advanced Research Questions
Q. How does the electronic nature of the chlorine substituent influence reactivity in cross-coupling reactions?
The electron-withdrawing chlorine at C3 activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Computational studies (e.g., DFT calculations) reveal:
- Hammett Constants : The σ value of Cl (−0.23) directs regioselectivity in Suzuki-Miyaura couplings .
- Charge Distribution : Chlorine increases positive charge density at C1, enhancing thioether nucleophilicity in SNAr reactions . Experimental validation involves kinetic profiling under varying electronic conditions (e.g., substituent effects in analogues).
Q. What are the decomposition pathways of this compound under extreme conditions?
Under thermal stress (>200°C) or UV exposure:
- C-S Bond Cleavage : Generates methyl radicals and chlorinated aromatic fragments, detectable via GC-MS .
- Oxidation : Forms sulfoxide (S=O) or sulfone (SO) derivatives, identifiable by IR peaks at 1040 cm (S=O) or 1300 cm (SO) . Stability studies require thermogravimetric analysis (TGA) and accelerated aging experiments.
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., cytochrome P450) based on steric and electronic complementarity .
- QSAR Studies : Correlate substituent effects (e.g., Cl vs. CH) with bioactivity using regression models trained on toxicity datasets . Experimental validation involves enzymatic assays (e.g., IC measurements) .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?
- Disorder in Methyl Groups : Common due to low electron density. Mitigated by refining occupancy factors in SHELXL .
- Twinned Crystals : Use PLATON’s TwinRotMat to identify twin laws and apply detwinning algorithms during data integration .
- Anisotropic Displacement : ORTEP visualization highlights thermal motion, guiding restraint application in refinement .
Methodological Considerations
Q. How to reconcile discrepancies between predicted (e.g., computational) and experimental physicochemical properties?
- Boiling Point : Predicted 225°C (EPI Suite) vs. experimental 230–235°C. Adjustments in group contribution methods (e.g., Joback) account for polarizability of the thioether group .
- Density : Discrepancies >0.1 g/cm suggest re-evaluation of force fields in molecular dynamics simulations .
Q. What analytical techniques are optimal for tracking reaction intermediates in real time?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
